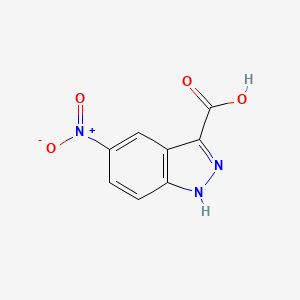

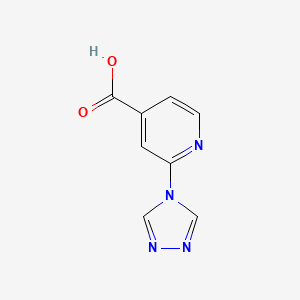

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid” is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often starts from isonicotinic acid hydrazide . The treatment of 5 with 4-fluorobenzaldehyde or indol-3-carbaldehyde resulted in the formation of 4-[(arylmethylene)amino]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is almost planar, with the triazole and pyrimidine rings forming a dihedral angle of 2.9 (13)° . 1,2,4-Triazole exists in two tautomeric forms A and B in which 1 H -1,2,4-triazole ( A) is more stable than 4 H -1,2,4-triazole ( B) .Chemical Reactions Analysis

The reactions of 2, 5 and 7a with some primary and secondary amines in the presence of formaldehyde afforded the corresponding Mannich bases .Physical And Chemical Properties Analysis

1,2,4-Triazoles are the most stable compounds among azoles and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid .Aplicaciones Científicas De Investigación

Organic Chemistry

1,2,4-Triazole derivatives are widely used in organic chemistry due to their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Anticancer Agents

1,2,4-Triazole derivatives have been synthesized and evaluated as promising anticancer agents. The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .

Antimicrobial Agents

1,2,4-Triazole derivatives possess broad spectrum of therapeutically interesting drug candidates such as antimicrobial agents .

Anti-inflammatory Agents

1,2,4-Triazole derivatives are also used as anti-inflammatory agents .

Antiviral Agents

1,2,4-Triazole derivatives have been used as antiviral agents .

Enzyme Inhibitors

1,2,4-Triazole derivatives have been used as enzyme inhibitors, including carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

Antidepressant Agents

1,2,4-Triazole derivatives have been used as antidepressant agents . Commercially available drugs like trazodone and nefazodone are examples of triazole-containing antidepressants .

Antihypertensive Agents

1,2,4-Triazole derivatives have been used as antihypertensive agents . Trapidil is an example of a triazole-containing antihypertensive drug .

Antiepileptic Agents

1,2,4-Triazole derivatives have been used as antiepileptic agents . Rufinamide is an example of a triazole-containing antiepileptic drug .

Luminescent Sensitive Detection

Coordination polymers based on 1,2,4-triazole derivatives have been synthesized and used for multiresponsive luminescent sensitive detection for antibiotics and pesticides .

Antitumor Activities

Coordination polymers based on 1,2,4-triazole derivatives have demonstrated good anti-tumor activity toward tested glioma cells .

NOP Receptor Targeting

1,2,4-Triazole derivatives have been used to target the NOP receptor, an important biological target for a number of potential therapeutic applications due to induction of analgesia, hypotension, bradycardia, and diuresis, stimulation of food intake, production of anxiolysis, inhibition of memory processes, and neurotransmitter release at central and peripheral sites .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(1,2,4-triazol-4-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-1-2-9-7(3-6)12-4-10-11-5-12/h1-5H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTXKDSUUOPOJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)N2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429007 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

CAS RN |

890095-26-8 |

Source

|

| Record name | 2-(4H-1,2,4-Triazol-4-yl)isonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1311436.png)